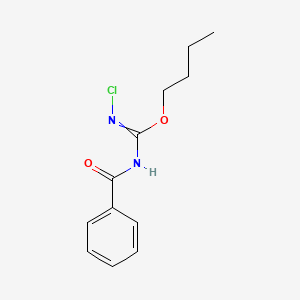
Butyl N-benzoyl-N'-chlorocarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-benzoyl-N’-chlorocarbamimidate is an organic compound with the molecular formula C12H15ClN2O2. It is a derivative of carbamimidates and is known for its applications in organic synthesis, particularly as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of butylamine with benzoyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
Reaction of Butylamine with Benzoyl Chloride: This step forms N-benzoylbutylamine.
Reaction with Phosgene: The N-benzoylbutylamine is then reacted with phosgene to form Butyl N-benzoyl-N’-chlorocarbamimidate.
Industrial Production Methods
Industrial production of Butyl N-benzoyl-N’-chlorocarbamimidate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Amines or other reduced forms.
Substitution: Substituted carbamimidates with various functional groups.
Scientific Research Applications
Butyl N-benzoyl-N’-chlorocarbamimidate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl N-benzoyl-N’-chlorocarbamimidate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-chlorocarbamimidate
- Butyl N-benzoylcarbamate
- N-benzoyl-N’-butylcarbamate
Uniqueness
Butyl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in organic synthesis .
Properties
CAS No. |
62432-61-5 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
butyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-9-17-12(15-13)14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16) |
InChI Key |
KNIGQJDIPBAIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















